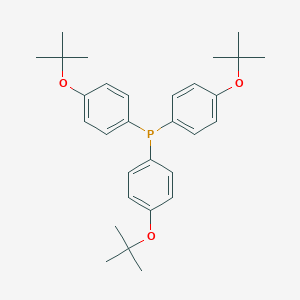

Tris-(p-TerT-buToxyphenyl) phosphine

Description

Significance of Tertiary Phosphines as Advanced Ligands and Organocatalysts in Modern Synthesis

Tertiary phosphines (PR₃) are integral to contemporary chemical synthesis, primarily serving two critical roles: as ligands in transition-metal catalysis and as nucleophilic organocatalysts. Their efficacy stems from the phosphorus atom's lone pair of electrons, which can be donated to a metal center or an organic substrate, thereby initiating or facilitating a chemical transformation. The electronic and steric properties of the R groups attached to the phosphorus atom can be finely tuned to control the reactivity and selectivity of these catalytic processes. This tunability has made tertiary phosphines indispensable in a vast array of reactions, including cross-coupling reactions, hydrogenations, and hydroformylations, which are fundamental to the production of pharmaceuticals, agrochemicals, and advanced materials.

Rationale for the Design and Investigation of Electron-Rich and Sterically Hindered Phosphine (B1218219) Ligands

The design of Tris-(p-tert-butoxyphenyl)phosphine is a direct outcome of the ongoing quest for more efficient and selective catalysts. The incorporation of electron-donating groups and bulky substituents on the phosphine ligand is a strategic approach to enhance catalytic performance.

Steric Hindrance: The bulky tert-butyl groups also impart significant steric hindrance around the phosphorus atom. This steric bulk plays a crucial role in stabilizing the catalytically active metal species, often by promoting the formation of low-coordinate, highly reactive intermediates. Furthermore, the steric environment created by the ligand can influence the regioselectivity and stereoselectivity of a reaction, guiding the reactants to approach the metal center in a specific orientation. The combination of these electronic and steric effects in a single molecule makes ligands like Tris-(p-tert-butoxyphenyl)phosphine highly desirable for tackling challenging synthetic transformations.

Overview of Current Research Trajectories for Tris-(p-tert-butoxyphenyl)phosphine and Related Compounds

Current research interest in Tris-(p-tert-butoxyphenyl)phosphine and structurally similar phosphines is primarily directed towards their application in materials science and industrial organic synthesis. Patent literature indicates its utility as a catalyst or component in the production of advanced polymers and resins.

For instance, European Patent EP 3632951 A1 discloses the use of Tris-(p-tert-butoxyphenyl)phosphine as an organic phosphorus compound that can act as a catalyst in the synthesis of epoxy resins. googleapis.com These resins are widely used as adhesives, coatings, and in composite materials. Another Japanese patent suggests its inclusion in resin compositions for printed wiring boards, highlighting its potential role in the electronics industry. epo.org

While detailed academic studies on the catalytic applications of Tris-(p-tert-butoxyphenyl)phosphine in specific organic reactions are not yet widely published, its structural features strongly suggest its potential as a high-performance ligand in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The exploration of its capabilities in these and other catalytic transformations is a logical and promising direction for future research. The synthesis of this and similar phosphines can be achieved through established methods in organophosphorus chemistry, often involving the reaction of a Grignard or organolithium reagent with a phosphorus halide.

Structure

3D Structure

Properties

IUPAC Name |

tris[4-[(2-methylpropan-2-yl)oxy]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39O3P/c1-28(2,3)31-22-10-16-25(17-11-22)34(26-18-12-23(13-19-26)32-29(4,5)6)27-20-14-24(15-21-27)33-30(7,8)9/h10-21H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNAOCDIZFIEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)(C)C)C3=CC=C(C=C3)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Tris P Tert Butoxyphenyl Phosphine

Established Synthetic Approaches to Triarylphosphines

The construction of the phosphorus-carbon bond is the cornerstone of triarylphosphine synthesis. Over the years, several reliable methods have been developed, with Grignard reagent-mediated synthesis and the reduction of triarylphosphine oxides being among the most prominent.

Grignard Reagent-Mediated Synthesis of Arylphosphines

The reaction of a phosphorus halide, typically phosphorus trichloride (PCl₃), with an aryl Grignard reagent (ArMgX) is a widely employed and versatile method for the synthesis of symmetric triarylphosphines. nih.gov This approach allows for the introduction of a variety of substituents on the aryl rings, provided they are compatible with the highly nucleophilic and basic nature of the Grignard reagent. The general reaction scheme involves the stepwise substitution of the halide atoms on the phosphorus center by the aryl groups from the Grignard reagent.

The success of this method hinges on the careful control of reaction conditions, such as temperature and stoichiometry. For the synthesis of sterically hindered phosphines, the reaction of PCl₃ with an excess of the Grignard reagent may not always lead to the desired trisubstituted product, sometimes yielding di- or mono-substituted phosphines as the major products. nih.gov The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF), is also crucial for the formation and stability of the Grignard reagent.

A general representation of the Grignard synthesis of a symmetric triarylphosphine is as follows:

3 ArMgBr + PCl₃ → PAr₃ + 3 MgBrCl

| Reactant 1 | Reactant 2 | Product |

| Arylmagnesium bromide (ArMgBr) | Phosphorus trichloride (PCl₃) | Triarylphosphine (PAr₃) |

Reductive Strategies for Phosphine (B1218219) Oxides as Precursors

Triarylphosphine oxides, which are often stable, crystalline solids, can serve as convenient precursors to triarylphosphines. These oxides can be synthesized through various methods, including the reaction of Grignard reagents with phosphoryl chloride (POCl₃) or by the oxidation of existing triarylphosphines. The reduction of the strong phosphorus-oxygen double bond (P=O) in phosphine oxides to the corresponding phosphine is a synthetically useful transformation.

A variety of reducing agents have been employed for this purpose, with silanes being particularly effective. Reagents such as trichlorosilane (HSiCl₃) and phenylsilane (PhSiH₃), often in the presence of a base or a catalyst, can efficiently deoxygenate triarylphosphine oxides to afford the desired triarylphosphines. The choice of reducing agent and reaction conditions can be critical to avoid side reactions and to ensure high yields.

Targeted Synthesis of Tris-(p-TerT-buToxyphenyl) phosphine

The synthesis of Tris-(p-tert-butoxyphenyl)phosphine can be approached using the general methodologies described above, with specific considerations for the nature of the p-tert-butoxyphenyl group.

Optimization of Reaction Conditions and Yield Maximization

The Grignard reagent-mediated synthesis is a viable route for Tris-(p-tert-butoxyphenyl)phosphine. The precursor, p-bromo(tert-butoxy)benzene, can be converted to the corresponding Grignard reagent by reaction with magnesium metal in an ethereal solvent. Subsequent reaction with phosphorus trichloride would then yield the target phosphine.

Optimization of this synthesis would involve a careful study of several parameters to maximize the yield and purity of the final product. Key variables to consider include:

Stoichiometry: The molar ratio of the Grignard reagent to PCl₃ is critical. An excess of the Grignard reagent is typically used to drive the reaction to completion and form the trisubstituted product.

Temperature: Grignard reactions are often initiated at room temperature or with gentle heating, but the reaction with PCl₃ is typically carried out at lower temperatures (e.g., 0 °C to -78 °C) to control the reactivity and minimize side reactions.

Solvent: Anhydrous ethers like THF or diethyl ether are essential for the formation and reaction of the Grignard reagent.

Reaction Time: Sufficient reaction time is necessary to ensure the complete formation of the trisubstituted phosphine.

Maximizing the yield of Tris-(p-tert-butoxyphenyl)phosphine would likely involve a systematic variation of these parameters to find the optimal conditions. The bulky tert-butoxy (B1229062) group might present some steric hindrance, potentially requiring more forcing conditions or longer reaction times compared to less hindered analogues.

| Parameter | Condition | Rationale |

| Grignard Reagent:PCl₃ Ratio | > 3:1 | To favor the formation of the trisubstituted product. |

| Temperature | 0 °C to -78 °C | To control the exothermic reaction and minimize byproducts. |

| Solvent | Anhydrous THF or Et₂O | Essential for Grignard reagent formation and stability. |

| Reaction Time | Monitored by TLC or GC | To ensure the reaction proceeds to completion. |

Analytical Methods for Purity Assessment in Synthetic Outcomes

The purity of the synthesized Tris-(p-tert-butoxyphenyl)phosphine must be rigorously assessed. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the successful synthesis of the target molecule. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Chromatography: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used to assess the purity of the product by separating it from any unreacted starting materials or byproducts.

Preparation of Structurally Related and Analogous Phosphine Compounds for Comparative Studies

To understand the influence of the p-tert-butoxy substituent on the properties and reactivity of the phosphine, it is valuable to synthesize and study structurally related analogues. These comparative studies can provide insights into the electronic and steric effects of different substituents.

Examples of analogous triarylphosphines that could be synthesized for comparative purposes include:

Tris-(p-methoxyphenyl)phosphine: This compound features a methoxy (B1213986) group in the para position, which is electronically similar to the tert-butoxy group but sterically less demanding. Its synthesis is well-established and proceeds via the Grignard reaction of p-bromoanisole with PCl₃. wikipedia.org

Tris-(p-phenoxyphenyl)phosphine: This analogue introduces a larger phenoxy group, allowing for a comparison of the steric and electronic effects of different alkoxy substituents.

Triphenylphosphine (B44618): As the parent, unsubstituted triarylphosphine, it serves as a fundamental benchmark for comparing the properties of substituted derivatives. nist.gov

Advanced Characterization of Electronic and Steric Parameters of Tris P Tert Butoxyphenyl Phosphine

Computational and Experimental Quantification of Steric Properties

The steric bulk of a phosphine (B1218219) ligand is a critical factor that influences the coordination number of the metal center, the stability of the resulting complex, and the kinetics and selectivity of catalytic reactions.

Two of the most widely utilized computational metrics for quantifying the steric hindrance of phosphine ligands are the Tolman cone angle (θ) and the percent buried volume (%Vbur).

The Tolman cone angle is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P bond distance of 2.28 Å), which encompasses the van der Waals radii of the ligand's outermost atoms. nih.gov While a powerful descriptor, it can sometimes oversimplify the complex three-dimensional nature of a ligand.

The percent buried volume (%Vbur) offers a more nuanced representation of a ligand's steric impact. It is calculated as the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around the metal center that is occupied by the ligand. uva.nl This metric is particularly useful as it accounts for the entire three-dimensional space filled by the ligand. nih.gov

While specific computational studies for Tris-(p-tert-butoxyphenyl)phosphine were not found, its steric parameters can be contextualized by comparing them with those of other common triarylphosphines. The para-substituents in Tris-(p-tert-butoxyphenyl)phosphine are distant from the phosphorus center, suggesting that their contribution to the immediate steric environment around the metal might be less direct than ortho-substituents. However, the sheer size of the tert-butyl groups can restrict the conformational flexibility of the entire ligand, influencing its effective bulk. It is expected to have a larger cone angle and buried volume than triphenylphosphine (B44618) but potentially less than ligands with bulky ortho-substituents like P(o-Tol)₃.

| Phosphine Ligand | Tolman Cone Angle (θ) in degrees | Percent Buried Volume (%Vbur) |

|---|---|---|

| PMe₃ | 118 | 28.6 |

| PPh₃ | 145 | 34.8 |

| PCy₃ | 170 | 43.1 |

| P(o-Tol)₃ | 194 | 47.0 |

| P(t-Bu)₃ | 182 | 46.9 |

Data for illustrative purposes based on established literature values for common phosphines.

The steric properties of phosphines can be evaluated experimentally in both solid-state and solution environments.

In the solid-state , single-crystal X-ray diffraction is the definitive method for characterizing steric properties. Analysis of crystal structures of metal complexes containing Tris-(p-tert-butoxyphenyl)phosphine would provide precise information on bond lengths, bond angles, and the specific conformation adopted by the ligand upon coordination. This allows for direct observation of how the bulky p-tert-butoxy groups arrange themselves to minimize steric clashes with the metal center and other co-ligands. researchgate.net

In solution , steric hindrance can be probed through reactivity studies. For exceptionally bulky phosphines, the significant steric shielding can prevent or slow down reactions at the phosphorus atom, such as oxidation or complexation with certain metal cations. nih.gov For instance, some sterically crowded phosphines show remarkable stability in air, both in the solid state and in solution, because the steric bulk physically blocks oxygen from accessing the phosphorus lone pair. researchgate.net The equilibrium constants for ligand substitution reactions can also serve as an experimental measure of steric demand in solution. nsf.govnih.gov

Elucidation of Electronic Properties and Basicity Profiles

The electronic nature of a phosphine ligand, specifically its ability to donate electron density to a metal center (σ-donation), is fundamental to its function.

Multinuclear NMR Spectroscopy , particularly ³¹P NMR, is a primary tool for probing the electronic environment of the phosphorus nucleus. The ³¹P chemical shift (δ) is sensitive to the electron density at the phosphorus atom. For a series of related phosphines, a more upfield (less positive or more negative) chemical shift is often associated with increased electron density. Upon coordination to a metal, the change in chemical shift (coordination shift, Δδ) provides further insight into the nature of the M-P bond.

Infrared (IR) Spectroscopy of metal carbonyl complexes provides a quantitative measure of a phosphine's net electron-donating ability. The Tolman Electronic Parameter (TEP) is derived from the frequency of the A₁ C-O stretching vibration (ν(CO)) in [LNi(CO)₃] complexes. uva.nl Stronger electron-donating phosphines increase the electron density on the nickel center, which leads to greater back-bonding into the π* orbitals of the CO ligands. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Therefore, a smaller TEP value corresponds to a more electron-donating phosphine. Given the strong electron-donating nature of the para-tert-butoxy group, Tris-(p-tert-butoxyphenyl)phosphine is expected to have a significantly lower TEP than triphenylphosphine.

| Phosphine Ligand | TEP (ν(CO) in cm⁻¹) |

|---|---|

| P(CF₃)₃ | 2110 |

| P(OPh)₃ | 2085 |

| PPh₃ | 2068.9 |

| P(p-Tol)₃ | 2066.7 |

| PCy₃ | 2064.3 |

| P(t-Bu)₃ | 2056.1 |

Data for illustrative purposes based on established literature values for common phosphines.

The electron-donating ability of a phosphine is directly related to its basicity.

Lewis basicity refers to the ability of the phosphine to donate its lone pair of electrons to a Lewis acid (an electron acceptor), such as a metal cation or an electron-deficient boron compound like B(C₆F₅)₃. nih.gov Phosphines with electron-donating substituents are stronger Lewis bases. researchgate.netrsc.org The enhanced electron density on the phosphorus atom in Tris-(p-tert-butoxyphenyl)phosphine makes it a potent Lewis base, capable of forming stable adducts with Lewis acids. nih.gov

Brønsted basicity is the ability of the phosphine to accept a proton (H⁺) from a Brønsted acid, such as water or an alcohol. nih.gov While tertiary phosphines are generally considered weak Brønsted bases, their basicity is also enhanced by electron-donating groups. In some contexts, highly basic phosphines can act as catalysts by deprotonating acidic substrates. chemrxiv.org

The para-tert-butoxy substituents are central to the electronic character of Tris-(p-tert-butoxyphenyl)phosphine. These groups influence the electron density at the phosphorus center through two main effects:

Resonance (Mesomeric) Effect : The oxygen atom of the butoxy group has lone pairs that can be delocalized into the π-system of the phenyl ring. This donation of electron density increases the electron richness of the ring and, by extension, the phosphorus atom to which it is attached. This effect makes the phosphine a stronger σ-donor.

Inductive Effect : The oxygen atom is more electronegative than carbon and exerts an electron-withdrawing inductive effect. However, the resonance effect from the para position is generally dominant for alkoxy groups, leading to a net electron-donating character.

The cumulative effect of three such para-substituents results in a phosphorus center that is significantly more electron-rich and, therefore, more nucleophilic and basic than unsubstituted triphenylphosphine. psu.edu This electronic enrichment enhances the phosphine's ability to stabilize electron-deficient metal centers in high oxidation states and can increase the rate of oxidative addition in catalytic cycles. psu.edu

Coordination Chemistry of Tris P Tert Butoxyphenyl Phosphine Complexes

Ligand Field Effects and Electronic Interactions within Metal Complexes:Without any synthesized and characterized complexes, there is no experimental or theoretical data available on the ligand field effects or electronic interactions of Tris-(p-tert-butoxyphenyl)phosphine within metal complexes.

Due to the absence of specific research findings on the coordination chemistry of Tris-(p-tert-butoxyphenyl)phosphine, the generation of a detailed and scientifically accurate article as requested is not feasible at this time.

Catalytic Reactivity and Mechanistic Insights of Tris P Tert Butoxyphenyl Phosphine

Applications in Cross-Coupling Reactions

Bulky, electron-rich phosphine (B1218219) ligands are crucial for the efficacy of numerous palladium-catalyzed cross-coupling reactions. They promote the formation of monoligated, highly reactive Pd(0) species, which are often the active catalysts. These ligands accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination step. While specific studies on Tris-(p-tert-butoxyphenyl)phosphine are not widely documented, its structural analogues have demonstrated broad utility.

Palladium-Catalyzed Buchwald-Hartwig Amination and Related C-N Couplings

The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, relies heavily on sterically hindered and electron-rich phosphine ligands. wikipedia.orgacsgcipr.org These ligands allow for the coupling of a wide array of amines with aryl halides and triflates. wikipedia.org Ligands such as the highly effective tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have enabled reactions with previously challenging substrates, including electron-rich and sterically hindered aryl chlorides. researchgate.netnih.gov The combination of steric bulk and strong electron-donating ability in these ligands is key to their success. Given that Tris-(p-tert-butoxyphenyl)phosphine shares these fundamental electronic and steric properties, it is expected to be a competent ligand for facilitating Buchwald-Hartwig amination reactions, likely promoting high catalytic activity for a broad range of substrates.

Heck Coupling Reactions

The Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, is significantly enhanced by palladium catalysts bearing bulky trialkylphosphine ligands. nih.govorganic-chemistry.org For instance, catalyst systems based on Pd/P(t-Bu)₃ have been shown to be exceptionally versatile, enabling the coupling of challenging substrates like unactivated and ortho-substituted aryl chlorides. nih.gov Research has demonstrated that such catalyst systems can even facilitate Heck reactions at room temperature for aryl bromides. nih.govmit.edu The effectiveness of these ligands stems from their ability to stabilize the active palladium catalyst and promote the key steps of the reaction cycle. The structural similarities of Tris-(p-tert-butoxyphenyl)phosphine suggest it would also be an effective ligand in Heck couplings, particularly for reactions involving less reactive aryl chloride substrates.

Utility in Suzuki-Miyaura, Negishi, Sonogashira, Stille, and Hiyama Couplings

The utility of bulky, electron-donating phosphine ligands extends across a wide spectrum of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction is one of the most widely used methods for C-C bond formation. Catalyst systems employing ligands like P(t-Bu)₃ are known to be highly active, facilitating the coupling of diverse aryl and heteroaryl halides with boronic acids, often under mild, room-temperature conditions. nih.govmit.edu

Negishi Coupling : In the Negishi reaction, which couples organozinc compounds with organic halides, bulky phosphine ligands are instrumental. The Pd/P(t-Bu)₃ system, for example, effectively catalyzes the coupling of various aryl chlorides, including deactivated and hindered substrates. nih.gov The mechanism is believed to involve key oxidative addition and reductive elimination steps facilitated by the ligand. nih.gov

Sonogashira Coupling : This coupling of terminal alkynes with aryl or vinyl halides benefits greatly from electron-rich phosphine ligands. wikipedia.org The use of P(t-Bu)₃ has enabled Sonogashira reactions of aryl bromides to be carried out at room temperature, a significant improvement over traditional high-temperature methods. organic-chemistry.orgresearchgate.netnih.gov

Stille Coupling : For the Stille reaction, which utilizes organotin reagents, ligands like P(t-Bu)₃ have proven essential for activating unreactive substrates. wikipedia.org Palladium catalysts with these ligands have successfully coupled aryl chlorides with a variety of organostannanes, including the synthesis of sterically demanding tetra-ortho-substituted biaryls. nih.govlibretexts.org

Hiyama Coupling : While less common, the Hiyama coupling of organosilanes with organic halides also benefits from tailored phosphine ligands. Although direct data for Tris-(p-tert-butoxyphenyl)phosphine is unavailable, the general principles of using electron-rich ligands to promote palladium catalysis apply.

The consistent high performance of analogous bulky, electron-rich phosphines across these named reactions strongly supports the potential of Tris-(p-tert-butoxyphenyl)phosphine as a versatile and effective ligand in palladium-catalyzed cross-coupling.

| Cross-Coupling Reaction | Typical Substrates with Analogous Ligands (e.g., P(t-Bu)₃) | Key Advantage |

|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Halides + Aryl/Heteroarylboronic Acids | High activity, mild conditions, broad scope nih.govmit.edu |

| Negishi | Aryl Chlorides + Organozinc Reagents | Coupling of deactivated and hindered substrates nih.gov |

| Sonogashira | Aryl Bromides + Terminal Alkynes | Enables room-temperature reactions organic-chemistry.org |

| Stille | Aryl Chlorides + Organotin Reagents | Effective for unactivated chlorides and hindered products nih.gov |

Role of Tris-(p-tert-butoxyphenyl)phosphine in Facilitating Oxidative Addition and Reductive Elimination Steps

The catalytic cycle of cross-coupling reactions hinges on two critical steps: oxidative addition and reductive elimination. Bulky, electron-donating phosphine ligands play a direct and vital role in modulating the rates of these steps.

Oxidative Addition: The initial step, where the organic halide adds to the Pd(0) center to form a Pd(II) intermediate, is often rate-limiting, especially for less reactive halides like aryl chlorides. Electron-rich phosphines increase the electron density on the palladium center, making it more nucleophilic and thus more reactive toward the electrophilic halide. nih.gov This enhanced reactivity accelerates the oxidative addition step. berkeley.edu

Reductive Elimination: This is the final, product-forming step where the two coupled groups are eliminated from the Pd(II) center, regenerating the active Pd(0) catalyst. Sterically bulky ligands are thought to promote this step by creating a crowded coordination sphere around the metal, which favors the more compact Pd(0) state. libretexts.org The steric hindrance facilitates the dissociation of the product and turnover of the catalyst.

Organocatalytic Applications as a Lewis Base

Beyond their role as ligands for transition metals, tertiary phosphines can function as potent nucleophilic organocatalysts, often referred to as Lewis base catalysts. The catalytic cycle typically begins with the nucleophilic addition of the phosphine to an electron-deficient substrate, such as a Michael acceptor, to form a zwitterionic intermediate. chemrxiv.orgnih.gov

Michael Addition Reactions and Polymerization (e.g., Oxa-Michael Polymerization)

In the context of Michael additions, electron-rich phosphines are particularly effective catalysts. Studies on structurally similar electron-rich triarylphosphines, such as tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP) and tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), have demonstrated their superiority over less electron-rich phosphines like triphenylphosphine (B44618). beilstein-journals.orgresearchgate.net These catalysts have shown high activity in promoting the addition of alcohols to various Michael acceptors (oxa-Michael reaction). beilstein-journals.org

This catalytic activity has been extended to polymerization reactions. For example, TTMPP has been identified as the first Lewis base capable of catalyzing the oxa-Michael polymerization of diacrylates and diols, showcasing its ability to compete with strong Brønsted bases under certain conditions. rsc.orgchemrxiv.org The electron-donating methoxy (B1213986) groups in TMTPP and TTMPP are critical to their high catalytic activity. chemrxiv.org The tert-butoxy (B1229062) groups of Tris-(p-tert-butoxyphenyl)phosphine are also strong electron-donating groups, suggesting that it would exhibit similar, if not enhanced, Lewis basicity and nucleophilicity, making it a promising candidate for catalyzing Michael additions and related polymerizations.

| Catalyst (Analogous Phosphine) | Reaction Type | Key Finding |

|---|---|---|

| Tris(4-methoxyphenyl)phosphine (TMTPP) | Oxa-Michael Addition | Outperforms triphenylphosphine, especially for weak Michael acceptors. beilstein-journals.org |

| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | Oxa-Michael Addition | Shows superiority over other arylphosphine-based Lewis bases. rsc.org |

| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | Oxa-Michael Polymerization | First Lewis base shown to catalyze the polymerization of diacrylates and diols. chemrxiv.org |

Baylis-Hillman Reactions

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an α,β-unsaturated electron-withdrawing group, catalyzed by a nucleophile, typically a tertiary amine or phosphine. The generally accepted mechanism involves the nucleophilic addition of the phosphine catalyst to the activated alkene, forming a zwitterionic intermediate. This intermediate then adds to the aldehyde, and subsequent proton transfer and elimination of the catalyst yield the desired allylic alcohol.

While various phosphines have been employed as catalysts in the Baylis-Hillman reaction, specific studies detailing the use and efficacy of Tris-(p-tert-butoxyphenyl)phosphine in this transformation, including reaction yields and mechanistic insights, are not readily found in the reviewed literature.

Cyanosilylation and Cyanocarbonation of Carbonyl Compounds

The addition of a silyl (B83357) cyanide to a carbonyl compound, known as cyanosilylation, is a valuable method for the synthesis of cyanohydrins. This reaction is often catalyzed by Lewis bases, including phosphines. The phosphine catalyst is thought to activate the silicon center of the silyl cyanide, facilitating the transfer of the cyanide group to the carbonyl carbon.

Similarly, cyanocarbonation involves the addition of a cyano group and a carbonyl group across a carbon-carbon multiple bond. While phosphine catalysis is known in related transformations, specific data, including detailed research findings or data tables for the use of Tris-(p-tert-butoxyphenyl)phosphine as a catalyst in the cyanosilylation or cyanocarbonation of carbonyl compounds, is not available in the surveyed scientific literature.

Other Nucleophilic Activation Pathways

Tertiary phosphines are versatile nucleophilic catalysts that can activate a range of substrates. The initial step in many phosphine-catalyzed reactions is the nucleophilic addition of the phosphine to an electrophilic starting material, generating a reactive zwitterionic intermediate. These intermediates can then participate in a variety of transformations, including Michael additions, annulations, and other carbon-carbon and carbon-heteroatom bond-forming reactions.

Despite the broad scope of nucleophilic phosphine catalysis, specific examples and detailed mechanistic studies of other nucleophilic activation pathways catalyzed by Tris-(p-tert-butoxyphenyl)phosphine are not well-documented in the available literature.

Catalysis in Polymerization Reactions

Group-Transfer Chain-Growth Polymerization

Group-transfer polymerization (GTP) is a living polymerization method used for the synthesis of well-defined acrylic polymers. The mechanism involves the transfer of a silyl group from the initiator to the incoming monomer, with the catalysis often facilitated by a nucleophile. Phosphines can act as nucleophilic catalysts in GTP.

However, specific research detailing the application of Tris-(p-tert-butoxyphenyl)phosphine as a catalyst in group-transfer chain-growth polymerization, including mechanistic details and the types of monomers polymerized, could not be located in the reviewed literature.

Evaluation of Polymerization Efficiency and Selectivity

The efficiency and selectivity of a catalyst in polymerization are critical factors, influencing the molecular weight, polydispersity, and microstructure of the resulting polymer. In the context of GTP, an effective catalyst should promote a high rate of polymerization while minimizing side reactions that can lead to chain termination or transfer.

As no specific studies on the use of Tris-(p-tert-butoxyphenyl)phosphine in GTP were found, there is no available data to evaluate its polymerization efficiency and selectivity.

Catalysis in Telomerization Reactions

Telomerization is a reaction that combines a diene with a nucleophile to form a new, longer-chain molecule. This process is often catalyzed by transition metal complexes, where phosphines can act as important ligands that influence the activity and selectivity of the catalyst.

A thorough search of the literature did not yield any specific reports or data on the use of Tris-(p-tert-butoxyphenyl)phosphine as a catalyst or ligand in telomerization reactions.

Detailed Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations are essential for understanding the role of ligands in catalysis and for the rational design of more efficient catalysts. For palladium-catalyzed reactions involving bulky phosphine ligands, these studies often focus on identifying key intermediates, determining reaction kinetics, and validating proposed mechanisms through computational methods.

In palladium-catalyzed cross-coupling and telomerization reactions, the catalytic cycle typically involves several key steps, including oxidative addition, transmetalation (in cross-coupling), nucleophilic attack, and reductive elimination. The structure of the phosphine ligand can influence the stability and reactivity of the palladium complexes at each of these stages.

For bulky triarylphosphine ligands, the formation of monoligated palladium(0) species, [Pd(0)L], is often a key feature of the catalytic cycle. arkat-usa.org These species are highly reactive in oxidative addition. The steric bulk of ligands like Tris-(p-tert-butoxyphenyl)phosphine would favor the formation of such coordinatively unsaturated complexes.

While specific intermediates involving Tris-(p-tert-butoxyphenyl)phosphine have not been characterized in the literature, studies on other sterically demanding phosphines have identified key palladium(II) intermediates of the type [Pd(Aryl)(X)(L)]. arkat-usa.org The geometry and stability of these intermediates are crucial in determining the subsequent steps of the catalytic cycle.

Kinetic studies provide valuable insights into the rate-determining step of a catalytic reaction and how the ligand influences this step. For palladium-catalyzed reactions, the oxidative addition or reductive elimination step is often rate-limiting.

Kinetic analyses of palladium-catalyzed reactions with bulky phosphine ligands have shown that the nature of the ligand can significantly affect the reaction rate. For example, in the formylation of aryl bromides, a kinetic analysis revealed that the turnover-limiting sequence involves a combination of migratory insertion and dihydrogen activation steps, and the reaction kinetics are sensitive to the electronic properties of the substrate. nih.gov

Although no specific kinetic data for reactions catalyzed by palladium complexes of Tris-(p-tert-butoxyphenyl)phosphine are available, it is anticipated that its strong electron-donating character and steric bulk would influence the rates of key elementary steps in the catalytic cycle. A hypothetical kinetic study could involve varying the concentrations of the catalyst, substrates, and ligand to determine the reaction order with respect to each component.

Table 2: Hypothetical Experimental Design for Kinetic Study (Note: This table represents a general approach to kinetic analysis and is not based on actual experimental data for Tris-(p-tert-butoxyphenyl)phosphine)

| Parameter Varied | Monitored Effect | Information Gained |

|---|---|---|

| [Catalyst] | Initial reaction rate | Order with respect to catalyst |

| [Substrate 1] | Initial reaction rate | Order with respect to substrate 1 |

| [Substrate 2] | Initial reaction rate | Order with respect to substrate 2 |

| [Ligand] | Initial reaction rate | Effect of ligand concentration on catalyst activity and stability |

Computational Validation and Elucidation of Proposed Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction mechanisms in catalysis. researchgate.net These studies can provide detailed information about the geometries and energies of intermediates and transition states, which is often difficult to obtain experimentally.

For palladium-catalyzed reactions with phosphine ligands, computational studies have been used to explore the effects of ligand steric and electronic properties on the different steps of the catalytic cycle. researchgate.net For instance, DFT calculations have shown that in Suzuki-Miyaura coupling, oxidative addition is primarily governed by electronic effects, while transmetalation and reductive elimination are influenced by a combination of both steric and electronic factors. researchgate.net

A computational study on a catalytic cycle involving Tris-(p-tert-butoxyphenyl)phosphine would likely focus on:

Calculating the energy profile of the entire catalytic cycle.

Determining the geometries of key intermediates and transition states.

Quantifying the steric and electronic parameters of the ligand and correlating them with the calculated energy barriers for different steps.

While no specific computational studies on Tris-(p-tert-butoxyphenyl)phosphine have been found in the reviewed literature, the general consensus from computational work on bulky phosphines is that their size plays a crucial role in promoting reductive elimination, which is often a key step for catalyst turnover. nih.gov

Computational and Theoretical Investigations of Tris P Tert Butoxyphenyl Phosphine

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the precise determination of molecular geometries and the distribution of electrons, which in turn dictate the molecule's reactivity and interaction with other chemical species.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like Tris-(p-tert-butoxyphenyl)phosphine, DFT calculations are instrumental in predicting its three-dimensional structure. The geometry optimization process systematically adjusts the positions of the atoms to find the lowest energy conformation, providing key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure of Tris-(p-tert-butoxyphenyl)phosphine, which governs its donor-acceptor properties as a ligand, can also be thoroughly analyzed using DFT. Key electronic properties that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is indicative of the ligand's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial parameter that provides insight into the chemical reactivity and stability of the molecule.

| Property | Value |

|---|---|

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Modeling of Ligand-Metal Interactions and Complex Stability

A primary application of phosphine (B1218219) ligands is in coordination chemistry and catalysis, making the study of their interactions with metal centers of paramount importance. Computational modeling can provide detailed information about the nature of the metal-ligand bond and the stability of the resulting complexes.

By modeling the coordination of Tris-(p-tert-butoxyphenyl)phosphine to a metal center, such as palladium or rhodium, the binding energy can be calculated. This provides a quantitative measure of the strength of the metal-ligand bond. Furthermore, techniques like Natural Bond Orbital (NBO) analysis can be used to dissect the bonding in terms of donor-acceptor interactions, quantifying the σ-donation from the phosphorus lone pair to the metal and any potential π-back-donation from the metal to the ligand. The bulky tert-butoxy (B1229062) groups are expected to exert significant steric influence, which can be quantified by calculating parameters like the ligand cone angle or the percent buried volume (%Vbur). These steric descriptors are crucial for understanding how the ligand's size impacts the coordination sphere of the metal and the accessibility of reactants in a catalytic cycle. nih.gov

Simulation of Reaction Pathways and Energy Profiles for Catalytic Processes

Computational chemistry is a powerful tool for mapping out the entire reaction mechanism of a catalytic process. For a catalyst system involving a Tris-(p-tert-butoxyphenyl)phosphine ligand, DFT calculations can be used to locate the transition state structures for each elementary step in a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

Correlation of Theoretical Predictions with Experimental Data, including Spectroscopic and Reactivity Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For Tris-(p-tert-butoxyphenyl)phosphine and its metal complexes, calculated properties can be directly compared with experimental observations.

For instance, the calculated vibrational frequencies from a DFT calculation can be compared with an experimental infrared (IR) spectrum to confirm the predicted structure. Similarly, calculated nuclear magnetic resonance (NMR) chemical shifts can be correlated with experimental NMR data. In the realm of reactivity, the trends in catalytic activity observed for a series of related ligands can be rationalized by correlating them with calculated electronic and steric parameters. For example, a Hammett analysis of reaction rates for catalysts with electronically varied triarylphosphine ligands can be compared to the calculated electrostatic potentials on the phosphorus atom. acs.orgacs.org This synergy between theory and experiment is vital for developing a comprehensive understanding of the structure-activity relationships that govern the performance of catalysts based on Tris-(p-tert-butoxyphenyl)phosphine.

Future Directions and Emerging Research Avenues for Tris P Tert Butoxyphenyl Phosphine

Rational Design of New Phosphine (B1218219) Ligands with Tunable Properties

The performance of a phosphine ligand is intrinsically linked to its steric and electronic characteristics. The rational design of new ligands, using Tris-(p-tert-butoxyphenyl)phosphine as a lead structure, offers a fertile ground for advancing catalyst development. The key to this endeavor lies in the systematic modification of its aryl substituents to achieve fine control over the ligand's properties.

Future research will likely focus on leveraging computational chemistry and quantitative molecular parameterization to predict the impact of structural modifications. rsc.orgnih.gov By altering the position and nature of the substituents on the phenyl rings, new ligands with tailored properties can be synthesized. For instance, moving the tert-butoxy (B1229062) group from the para- to the meta- or ortho-position would drastically alter the steric environment around the phosphorus atom, influencing the coordination geometry and stability of the resulting metal complexes.

Furthermore, introducing different functional groups onto the aryl backbone can modulate the ligand's electronic nature. Replacing the tert-butoxy group with other alkoxy groups of varying sizes or with electron-withdrawing groups would allow for a systematic tuning of the ligand's donor strength. acs.orgnih.gov This ability to create a library of electronically and sterically diverse ligands is crucial for optimizing catalytic activity in specific reactions. rsc.org The table below illustrates key parameters used in ligand design and how they might be varied in analogues of Tris-(p-tert-butoxyphenyl)phosphine.

| Ligand Property | Design Strategy | Predicted Outcome on Catalysis |

| Steric Bulk (Cone Angle) | Introduce substituents at ortho-positions; Vary size of alkoxy group. | Influences coordination number, rate of reductive elimination, and substrate selectivity. |

| Electron Donating Ability | Introduce electron-donating groups (e.g., -OMe, -NMe2) on aryl rings. | Enhances rate of oxidative addition, crucial for activating less reactive substrates. |

| π-Acceptor Character | Introduce electron-withdrawing groups (e.g., -CF3, -F) on aryl rings. | Stabilizes electron-rich metal centers and can influence the regioselectivity of reactions. |

| Solubility | Incorporate long-chain alkyl or polyether groups. | Enables catalysis in a wider range of "green" or non-traditional solvents. |

This interactive table provides examples of how modifying the structure of a phosphine ligand can systematically tune its properties for specific catalytic applications.

Exploration of Novel Organic Transformations Facilitated by this Compound

Bulky, electron-rich phosphine ligands are instrumental in promoting a wide array of challenging and novel organic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. sigmaaldrich.comnih.gov The unique combination of steric hindrance and strong electron-donating character in Tris-(p-tert-butoxyphenyl)phosphine makes it an excellent candidate for facilitating reactions that are sluggish with less sophisticated ligands.

Beyond established cross-coupling reactions, emerging areas such as C-H bond activation and functionalization represent a significant opportunity. acs.org Catalytic systems based on Tris-(p-tert-butoxyphenyl)phosphine could enable the direct arylation of heterocycles or unactivated arenes, offering more atom-economical synthetic routes. The table below highlights the turnover numbers (TONs) achieved with representative bulky, electron-rich phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides, illustrating the potential performance class for new ligands like Tris-(p-tert-butoxyphenyl)phosphine.

| Ligand | Substrates | Catalyst Loading (mol%) | TON |

| P(t-Bu)3 | 4-Chlorotoluene + Phenylboronic acid | 0.5 | >198 |

| cataCXium® A | 4-Chlorotoluene + Phenylboronic acid | 0.01 | ~9900 |

| SPhos | 2-Chlorotoluene + Phenylboronic acid | 1.0 | >95 |

| XPhos | 4-Chloroanisole + Phenylboronic acid | 0.5 | >196 |

This interactive table showcases the high efficiency of various bulky, electron-rich phosphine ligands in a challenging cross-coupling reaction, indicating the potential for Tris-(p-tert-butoxyphenyl)phosphine to achieve high turnover numbers.

Other potential areas of exploration include:

Carbon-heteroatom bond formation: Facilitating challenging C-O and C-N coupling reactions, including the synthesis of diaryl ethers and anilines from unactivated aryl halides. nih.govnih.gov

Sonogashira and Heck couplings: Enabling these reactions under milder conditions or with a broader substrate scope. acs.org

Gold-catalyzed reactions: Utilizing its strong donor properties in gold-catalyzed hydroaminations and cyclizations. acs.org

Potential Integration into Heterogeneous or Supported Catalysis Systems

A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which hinders its recovery and reuse. Immobilizing active catalysts onto solid supports offers a solution by bridging the gap between homogeneous and heterogeneous catalysis. Future research into Tris-(p-tert-butoxyphenyl)phosphine should focus on its incorporation into such supported systems.

Several strategies could be employed:

Functionalization for Covalent Attachment: The synthesis of the ligand could be modified to include a reactive handle, such as a triethoxysilyl or amino group, on one of the aryl rings. This would allow for its covalent attachment to solid supports like silica or functionalized polymers. nih.gov

Incorporation into Porous Polymers: The ligand could be used as a building block in the synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs). The inherent bulk of the p-tert-butoxyphenyl groups could help in creating a porous structure, with the phosphorus atoms acting as accessible catalytic sites after metalation. rsc.orgsigmaaldrich.com

Non-covalent Immobilization: The ligand or its metal complex could be encapsulated within the pores of a support material through non-covalent interactions, a method that can sometimes preserve the catalyst's activity better than covalent tethering.

Contribution to Sustainable Chemical Synthesis and Green Chemistry Initiatives

The principles of green chemistry emphasize the need for chemical processes that are efficient, use less hazardous materials, and minimize waste. Advanced catalysts play a pivotal role in achieving these goals. Tris-(p-tert-butoxyphenyl)phosphine, by virtue of its anticipated high catalytic activity, is well-positioned to contribute significantly to sustainable synthesis.

Key contributions could include:

High Catalytic Efficiency: The use of highly active ligands like Tris-(p-tert-butoxyphenyl)phosphine can lead to catalysts with very high turnover numbers (TONs) and turnover frequencies (TOFs). researchgate.net This allows for significantly lower catalyst loadings (often in the parts-per-million range), reducing the consumption of precious and often toxic heavy metals like palladium.

Milder Reaction Conditions: Highly active catalysts can often operate under milder conditions, such as lower temperatures and pressures. This reduces the energy consumption of the process and can improve the selectivity by minimizing side reactions. nih.gov

Use of Greener Solvents: The development of catalysts that are effective in environmentally benign solvents like water, ethanol, or cyclopentyl methyl ether (CPME) is a key goal of green chemistry. Ligands can be designed to enhance the solubility and stability of the catalyst in such media. nih.gov

Synthesis from Renewable Feedstocks: A forward-looking research direction involves the synthesis of phosphine ligands from renewable, biomass-derived starting materials, moving away from petrochemical sources and further enhancing the green credentials of the entire catalytic system. rsc.orgsigmaaldrich.com

By enabling highly efficient chemical transformations under environmentally friendly conditions, catalysts based on Tris-(p-tert-butoxyphenyl)phosphine and its rationally designed derivatives have the potential to make a substantial impact on the development of more sustainable chemical manufacturing processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris-(p-tert-butoxyphenyl) phosphine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via a two-step procedure starting from p-tert-butoxyphenyl precursors. First, generate the aryl Grignard or lithium reagent, followed by reaction with phosphorus trichloride (PCl₃) under inert conditions. Critical steps include strict moisture exclusion (to prevent hydrolysis) and purification via column chromatography or recrystallization. Purity is confirmed by NMR (e.g., absence of residual solvents) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- 31P NMR : A singlet near 0–10 ppm confirms the phosphine structure, with shifts indicating electronic effects from the tert-butoxy groups.

- 1H/13C NMR : Aromatic protons (6.5–7.5 ppm) and tert-butyl carbons (~30 ppm) are key.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and isotopic patterns.

Cross-referencing with databases like PubChem ensures consistency with reported data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Engineering Controls : Use fume hoods for synthesis and purification to mitigate inhalation risks.

- Storage : Store under nitrogen at –20°C to prevent oxidation to phosphine oxide.

Toxicity data is limited, so treat it as a potential irritant (similar to triphenylphosphine) and avoid skin contact .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its performance as a ligand in transition-metal catalysis?

- Methodological Answer :

- Steric Effects : The bulky tert-butoxy groups increase steric hindrance, favoring monodentate coordination and stabilizing low-coordination-state metal centers.

- Electronic Effects : Electron-donating tert-butoxy groups enhance metal-to-ligand back-donation, improving catalytic activity in reactions like hydroformylation or cross-coupling.

- Experimental Design : Compare catalytic efficiency with less bulky analogs (e.g., triphenylphosphine) using turnover frequency (TOF) measurements in model reactions .

Q. What strategies can resolve contradictions in reported catalytic efficiencies of this compound across different reaction conditions?

- Methodological Answer :

- Systematic Screening : Vary parameters (temperature, solvent polarity, ligand-to-metal ratio) to identify optimal conditions.

- In Situ Characterization : Use techniques like IR or XAS to monitor ligand-metal coordination during catalysis.

- Computational Modeling : DFT calculations can predict electronic interactions and guide mechanistic explanations for observed discrepancies .

Q. How can compatibility between this compound and reactive substrates (e.g., electrophiles or oxidizing agents) be evaluated?

- Methodological Answer :

- Compatibility Tests : Conduct stability studies by mixing the ligand with substrates under reaction conditions (e.g., 24-hour exposure at 50°C). Monitor decomposition via TLC or NMR.

- Redox Stability : Electrochemical analysis (cyclic voltammetry) assesses susceptibility to oxidation.

- Case Study : In hydroformylation, pre-treat the ligand with CO/H₂ to evaluate stability under syngas .

Data-Driven Research Questions

Q. How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar organophosphorus compounds (e.g., triphenylphosphine) to estimate persistence, bioaccumulation, and toxicity (PBT).

- Microcosm Studies : Evaluate biodegradation in soil/water systems under OECD 301/307 guidelines.

- QSAR Modeling : Predict ecotoxicological endpoints using quantitative structure-activity relationships .

Q. What analytical methods are recommended for quantifying trace impurities (e.g., phosphine oxides) in this compound?

- Methodological Answer :

- HPLC-MS : Use reverse-phase chromatography with a C18 column and MS detection for low-level impurity identification.

- 31P NMR Integration : Compare phosphine/phosphine oxide peak areas to calculate oxidation levels.

- Standard Additions : Spiking with known impurities improves quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.